molecular formula C19H23ClN2O6 B4192823 [3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE

[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE

Cat. No.: B4192823
M. Wt: 410.8 g/mol
InChI Key: LHBRRFVVNQXWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE typically involves multiple steps, including the formation of the isoxazole ring and the spirocyclic framework. The process may start with the chlorination of 2,4-dimethoxybenzene, followed by the formation of the isoxazole ring through a cyclization reaction with appropriate reagents. The final step involves the spirocyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which [3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE stands out due to its spirocyclic structure and the presence of multiple functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O6/c1-24-15-11-16(25-2)13(20)9-12(15)14-10-17(28-21-14)18(23)22-5-3-19(4-6-22)26-7-8-27-19/h9,11,17H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBRRFVVNQXWTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=NOC(C2)C(=O)N3CCC4(CC3)OCCO4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE
Reactant of Route 2
Reactant of Route 2
[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE
Reactant of Route 3
Reactant of Route 3
[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE
Reactant of Route 4
[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE
Reactant of Route 5
Reactant of Route 5
[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE
Reactant of Route 6
Reactant of Route 6
[3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL](1,4-DIOXA-8-AZASPIRO[4.5]DEC-8-YL)METHANONE

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